molecular formula C7H6N4O2 B2932019 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1820614-16-1

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2932019
CAS No.: 1820614-16-1
M. Wt: 178.151
InChI Key: MBINANOZUXJXOQ-UHFFFAOYSA-N
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Description

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. The optimal reaction conditions include using enaminonitriles (1.0 equivalent) and benzohydrazides (2.0 equivalents) in dry toluene at 140°C . This method is efficient and catalyst-free, making it an attractive approach for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and reaction intermediates.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents are often used.

Major Products:

    Reduction Product: 8-Methyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.

    Substitution Product: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a nitro group on the triazolopyridine scaffold differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBINANOZUXJXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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